1-(Azetidin--3-yl)-4-fluoropiperidine hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
1-(Azetidin--3-yl)-4-fluoropiperidine hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS) and should not be used for safety and handling protocols without consulting the official documentation from the supplier.
Introduction: Strategic Integration of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic combination of well-validated pharmacophores is a cornerstone of efficient drug design. 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride emerges as a compelling building block, embodying the convergence of two "privileged" structural motifs: the azetidine and the fluoropiperidine rings. Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a unique vectoral projection of substituents in three-dimensional space, often leading to enhanced metabolic stability and solubility.[1][2] The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the introduction of a fluorine atom can profoundly influence its physicochemical properties, including basicity (pKa) and lipophilicity, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride, designed to empower its effective utilization in drug discovery programs.
Core Chemical and Physical Properties
A comprehensive understanding of the fundamental physicochemical properties of a synthetic building block is a prerequisite for its successful application. These properties dictate its behavior in chemical reactions, its formulation characteristics, and its interaction with biological systems.
Tabulated Physicochemical Data
| Property | Data | Reference |
| Molecular Formula | C₉H₁₇ClFN₂ | N/A |
| Molecular Weight | 206.70 g/mol | N/A |
| CAS Number | 1416343-76-3 | N/A |
| Appearance | White to off-white solid | [5] |
| Melting Point | 163-167 °C | [6][7] |
| Solubility | Soluble in water and alcohol solvents | [5] |
| Storage | 2-8°C, under inert atmosphere | [7][8] |
Note: Some data, such as melting point and solubility, are based on the closely related 4-fluoropiperidine hydrochloride and may vary slightly for the title compound.
Synthesis and Reactivity: A Field-Proven Perspective
The synthetic accessibility and predictable reactivity of 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride are crucial for its widespread adoption in medicinal chemistry campaigns.
Retrosynthetic Analysis and Common Synthetic Routes
The construction of this molecule typically involves the formation of the C-N bond between the azetidine and piperidine rings. A common and efficient strategy is the reductive amination of a protected azetidin-3-one with 4-fluoropiperidine, followed by deprotection and salt formation.
Caption: A generalized synthetic workflow for 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride.
Expert Insights on Experimental Choices:
-
Protecting Group Strategy: The use of the tert-butyloxycarbonyl (Boc) group is a deliberate choice due to its stability under a wide range of reaction conditions and its facile cleavage under acidic conditions, which can be conveniently coupled with the final hydrochloride salt formation.
-
Regioselectivity: The synthesis of substituted azetidines can be challenging.[9][10] The chosen route through reductive amination offers high regioselectivity, ensuring the formation of the desired 3-substituted azetidine isomer.
Reactivity Profile
The reactivity of 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride is primarily centered around the nucleophilicity of the two nitrogen atoms. The azetidine nitrogen, being part of a strained ring system, exhibits unique reactivity.[11][12] While the piperidine nitrogen's basicity is attenuated by the electron-withdrawing fluorine atom, both nitrogens are available for further functionalization, such as acylation, alkylation, and arylation, allowing for the generation of diverse chemical libraries.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural amalgamation of 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride makes it a highly attractive scaffold for a variety of therapeutic targets.
The Role of the Azetidine Moiety
The azetidine ring is considered a privileged scaffold in drug discovery due to its ability to impart desirable pharmacokinetic properties.[1][2] Its rigid, three-dimensional structure can lead to improved binding affinity and selectivity for target proteins.[13] Furthermore, the sp³-rich character of the azetidine ring often enhances solubility and metabolic stability.[1]
The Influence of the 4-Fluoropiperidine Moiety
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[14] In the context of the 4-fluoropiperidine ring, the fluorine atom can:
-
Modulate pKa: Lower the basicity of the piperidine nitrogen, which can be beneficial for reducing off-target effects, such as hERG channel liability.[3]
-
Enhance Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to an improved pharmacokinetic profile.
-
Improve CNS Penetration: In some cases, fluorine substitution can enhance a molecule's ability to cross the blood-brain barrier.[14]
Caption: A logical diagram illustrating the utility of the title compound in drug discovery.
Experimental Protocols
The following is a representative, step-by-step protocol for a common derivatization reaction.
N-Acylation of the Azetidine Nitrogen
Objective: To demonstrate a standard method for functionalizing the azetidine nitrogen, creating an amide bond.
Materials:
-
1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride
-
Triethylamine (Et₃N)
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Verification: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Hazard Statements: Based on data for related compounds, this substance may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16][17]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[18][19] If inhaled, move to fresh air.[18] If swallowed, rinse mouth with water and seek immediate medical attention.[15]
For comprehensive safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride is a strategically designed building block that offers medicinal chemists a powerful tool for lead discovery and optimization. The combination of the rigid, three-dimensional azetidine scaffold and the property-modulating 4-fluoropiperidine moiety provides a robust platform for developing novel therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe implementation in drug discovery pipelines.
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